Compound 7d Exhibits Superior Topo IV Potency Over Ciprofloxacin and Compound 5d
Topoisomerase IV inhibitor 2 (compound 7d) demonstrates a 2.4-fold improvement in potency against DNA topoisomerase IV compared to the clinical standard ciprofloxacin, and a 1.5-fold improvement over its close analog, compound 5d [REFS-1, REFS-2].
| Evidence Dimension | Inhibition of DNA Topoisomerase IV (IC50) |
|---|---|
| Target Compound Data | 0.23 μM (for compound 7d) |
| Comparator Or Baseline | 0.55 μM (for ciprofloxacin); 0.35 μM (for compound 5d) |
| Quantified Difference | ~2.4-fold more potent than ciprofloxacin; ~1.5-fold more potent than compound 5d |
| Conditions | In vitro enzymatic inhibition assay [REFS-1, REFS-2] |
Why This Matters
This quantitative difference is critical for studies examining the impact of minor structural modifications on target engagement and for selecting the most potent analog for downstream resistance studies.
- [1] Ibrahim NM, Fahim SH, Hassan M, Farag AE, Georgey HH. Design and synthesis of ciprofloxacin-sulfonamide hybrids to manipulate ciprofloxacin pharmacological qualities: Potency and side effects. Eur J Med Chem. 2022;228:114021. View Source
